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These application notes provide an overview and detailed protocols for the determination of
trace levels of palladium (Pd) and rhodium (Rh). These precious metals are often used as
catalysts in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Due to their
potential toxicity, regulatory bodies require strict control of their residual levels in final drug
products.[2] The methods described herein are applicable to a range of sample matrices,
including APIs, drug products, and environmental samples.

Overview of Analytical Techniques

The determination of trace and ultra-trace amounts of palladium and rhodium requires highly
sensitive and selective analytical technigues. The most common methods employed are:

 Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most widely used
technique due to its exceptional sensitivity, allowing for detection limits at the sub-ng L1
(parts per trillion) level.[3] It is a multi-element technique capable of simultaneously analyzing
a wide range of elemental impurities.[2] High-resolution ICP-MS (HR-ICP-MS) can be
employed to overcome spectral interferences, which can be a challenge in complex
matrices.[3]

« Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): While generally less
sensitive than ICP-MS, ICP-OES is a robust technique suitable for quantifying higher trace
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levels of Pd and Rh. It is often used for screening purposes or when the expected
concentrations are within its working range.[1]

o Graphite Furnace Atomic Absorption Spectrometry (GFAAS): GFAAS offers excellent
sensitivity for the determination of individual elements and is a viable alternative to ICP-MS,
particularly when analyzing a smaller number of analytes.[4] Direct solid sample analysis is
also possible with this technique, which can simplify sample preparation.[4]

 Stripping Voltammetry: This electrochemical technique offers excellent detection limits and
sensitivity for Pd and Rh.[5][6] Adsorptive cathodic stripping voltammetry, for example, has
been successfully used for their determination in environmental samples.[5][6]

The choice of technique depends on factors such as the required detection limits, the
complexity of the sample matrix, sample throughput needs, and the availability of
instrumentation. For regulatory submissions in the pharmaceutical industry, ICP-MS is often the
preferred method due to its high sensitivity and ability to meet the stringent limits set by
guidelines such as USP <232> and <233>.[2]

Sample Preparation: The Critical First Step

Proper sample preparation is crucial for accurate and reproducible results. The goal is to
quantitatively transfer the analytes from the sample matrix into a solution suitable for
introduction into the analytical instrument.

Microwave-Assisted Acid Digestion

Microwave digestion is a rapid and efficient method for decomposing complex organic and
inorganic matrices.[7][8] It utilizes closed vessels, which minimizes the loss of volatile elements
and reduces the risk of contamination.[8]

Common Acid Mixtures:

e Agua Regia (HCI:HNOs, 3:1 v/v): Effective for dissolving noble metals like palladium and
rhodium.[7]

« Nitric Acid (HNOs) and Hydrochloric Acid (HCI): A common mixture for digesting biological
and pharmaceutical samples.[9][10]
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Nitric Acid (HNOs), Hydrofluoric Acid (HF), and Hydrogen Peroxide (H202): Used for samples
with siliceous matrices, such as road dust.[11]

Other Preparation Techniques

Simple Dissolution: For some soluble drug substances, simple dissolution in an appropriate
organic or aqueous solvent may be sufficient.[12] However, care must be taken to avoid
volatility errors, especially when introducing organic solvents directly into the ICP-MS.[12]

Fire Assay: This classical technique is used for pre-concentrating precious metals from ores
and geological materials.[13][14] It involves fusing the sample with a collector metal (e.g.,
lead or nickel sulfide) to separate the precious metals from the matrix.[13]

Experimental Protocols
Protocol 1: Determination of Pd and Rh in an Active
Pharmaceutical Ingredient (API) using ICP-MS

This protocol is designed for the quantification of trace Pd and Rh in a powdered API, adhering

to the principles outlined in USP <233>.

3.1.1. Sample Preparation: Microwave Digestion

Sample Weighing: Accurately weigh approximately 50 mg of the API sample into a clean, dry
microwave digestion vessel.[9]

Acid Addition: Carefully add 900 pL of concentrated nitric acid (HNOs) and 300 pL of
concentrated hydrochloric acid (HCI) to the vessel.[9]

Vessel Sealing: Securely cap the digestion vessel according to the manufacturer's
instructions.

Microwave Program: Place the vessel in the microwave digestion system and apply a
suitable heating program. A typical program involves ramping the temperature to 200°C over
5-15 minutes and holding for an additional 10-30 minutes.[7][15]

Cooling and Dilution: After the program is complete, allow the vessels to cool to room
temperature. Carefully open the vessels in a fume hood. Dilute the digested solution to a
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final volume (e.g., 10 mL) with deionized water.
3.1.2. ICP-MS Analysis

e Instrument Setup: Optimize the ICP-MS instrument parameters (e.g., plasma power, gas flow
rates, lens voltages) to achieve maximum sensitivity for Pd and Rh.

o Calibration: Prepare a series of calibration standards by spiking a blank matrix (a digested
solution of the API known to be free of Pd and Rh, or a solution with a similar acid
composition) with known concentrations of Pd and Rh. The concentration range should
bracket the expected sample concentrations.

 Internal Standard: Use an internal standard (e.g., Indium, Rhenium) to correct for matrix
effects and instrumental drift.

o Sample Analysis: Introduce the prepared sample solutions, along with the calibration
standards and quality control samples, into the ICP-MS.

» Data Processing: Quantify the concentrations of Pd and Rh in the samples using the
calibration curve.

Workflow for ICP-MS Analysis of an API

Click to download full resolution via product page

Caption: Workflow for APl sample preparation and ICP-MS analysis.

Protocol 2: Determination of Pd and Rh in
Environmental Water Samples by Adsorptive Cathodic
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Stripping Voltammetry

This protocol is adapted for the analysis of trace Pd and Rh in freshwater samples.[5][6]
3.2.1. Reagent and Electrode Preparation
e Supporting Electrolyte: Prepare the appropriate supporting electrolyte solution.

o Complexing Agent: Prepare a solution of dimethylglyoxime (DMG), which will be used to
form complexes with Pd and Rh.[5][6]

o Working Electrode: Use a glassy carbon electrode modified with a bismuth film (GC/BIFE).[5]
[6]

3.2.2. Voltammetric Measurement

o Sample Preparation: Place a known volume of the water sample into the voltammetric cell.
Add the supporting electrolyte and the DMG complexing agent.

» Deposition Step (Preconcentration): Apply a negative potential to the working electrode for a
specific duration (e.g., 90 seconds for Pd, 150 seconds for Rh) while stirring the solution.[5]
[6] This step deposits the Pd-DMG and Rh-DMG complexes onto the electrode surface.

» Stripping Step (Measurement): Scan the potential towards more positive values. The
deposited metals will be stripped from the electrode, generating a current peak that is
proportional to their concentration.

e Quantification: Determine the concentration of Pd and Rh in the sample by the standard
addition method.

Logical Flow for Voltammetric Analysis
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Caption: Logical steps for trace metal analysis by stripping voltammetry.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods
for the detection of palladium and rhodium.
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Table 1: Detection Limits for Palladium and Rhodium

Detection ]
Method Analyte L Matrix Reference
Limit
Biological
ICP-MS Pd 0.001 pg/L _ [9][10]
Tissues
Biological
ICP-MS Pt 0.001 pg/L _ [9][10]
Tissues
Copper-rich
LA-ICP-MS/MS Rh 1.7 ng/g _ [16]
Minerals
Copper-rich
LA-ICP-MS/MS Pd 7.0 ng/g _ [16]
Minerals
Adsorptive
Cathodic
o Pd 0.12 pg/L Freshwater [5][6]
Stripping
Voltammetry
Adsorptive
Cathodic
o Rh 0.23 pg/L Freshwater [5][6]
Stripping
Voltammetry
Water, Urine,
HPLC Pd 3.6 ng/L . [17]
Soil
Water, Urine,
HPLC Rh 4.5 ng/L ] [17]
Soil
Fire Assay and )
o Geologic
Emission Pd 4 ppb } [14]
Materials
Spectrography
Fire Assay and )
o Geologic
Emission Rh 5 ppb ; [14]
Materials
Spectrography
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Table 2: Recovery Studies for Palladium and Rhodium

Recovery

Method Analyte Spike Level (%) Matrix Reference
0
ICP-MS Pd 0.5J,13,153 85-115 API
ICP-MS Rh 0.5J,1J,153 85-115 API
uG-2
ICP-MS Pd Not specified 99+5 Flotation [18]
Concentrate
uG-2
ICP-MS Rh Not specified 102 +5 Flotation [18]
Concentrate
N Biological
ICP-MS Pd Not specified 83.5-105.1 ] [10]
Tissues
0-200.00 Carbon
ICP-OES Pt 95.67-104.29 [11]
mg/L Catalyst

Note: 'J' refers to the limit for each elemental impurity in the final analysis solution as per USP
guidelines.

Conclusion

The analytical methods and protocols detailed in this document provide a robust framework for
the accurate and reliable determination of trace palladium and rhodium in pharmaceutical and
other matrices. The selection of the appropriate technique and sample preparation method is
critical and should be based on the specific analytical requirements, including the nature of the
sample and the required limits of detection. For pharmaceutical applications, ICP-MS coupled
with microwave digestion is often the method of choice, offering the necessary sensitivity and
reliability to meet stringent regulatory standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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